![molecular formula C15H16N6O2S B7460993 4-[1-[(1-Phenyltetrazol-5-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7460993.png)
4-[1-[(1-Phenyltetrazol-5-yl)amino]ethyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-[(1-Phenyltetrazol-5-yl)amino]ethyl]benzenesulfonamide, commonly known as PTEBS, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTEBS is a sulfonamide compound that contains a tetrazole ring, making it a unique molecule with interesting properties.
作用机制
The mechanism of action of PTEBS involves its ability to inhibit the activity of specific enzymes such as CAIX, MAO-B, and CAII. PTEBS binds to the active site of these enzymes, preventing their normal function and leading to a decrease in their activity. This, in turn, leads to the desired physiological and biochemical effects of PTEBS.
Biochemical and Physiological Effects:
PTEBS has been shown to have various biochemical and physiological effects depending on the specific enzyme it targets. In cancer cells, PTEBS inhibits the activity of CAIX, leading to a decrease in the extracellular pH and a disruption of the cancer cell's ability to maintain a favorable pH for growth. In the brain, PTEBS inhibits the activity of MAO-B, leading to an increase in the levels of dopamine and other neurotransmitters, which can have neuroprotective effects. Additionally, PTEBS inhibits the activity of CAII, leading to a decrease in the production of bicarbonate ions, which are important for acid-base balance in the body.
实验室实验的优点和局限性
PTEBS has several advantages for lab experiments, including its unique chemical structure, which allows for specific targeting of enzymes, and its potential for use in cancer research and neuroprotection. However, PTEBS also has some limitations, including its relatively low solubility in water and its potential for off-target effects on other enzymes.
未来方向
There are several future directions for research on PTEBS, including the development of more efficient synthesis methods, the investigation of PTEBS's potential for use in other fields such as enzyme inhibition and drug design, and the exploration of PTEBS's potential for use in combination therapies for cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of PTEBS and its potential limitations in lab experiments.
合成方法
The synthesis of PTEBS involves the reaction of 4-aminobenzenesulfonamide with 1-phenyl-1H-tetrazole-5-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under inert conditions. The final product is obtained after purification by column chromatography or recrystallization.
科学研究应用
PTEBS has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and enzyme inhibition. In cancer research, PTEBS has been shown to inhibit the growth of cancer cells by targeting the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. PTEBS has also been shown to have neuroprotective effects by inhibiting the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine in the brain. Additionally, PTEBS has been shown to inhibit the activity of the enzyme carbonic anhydrase II (CAII), which is involved in the regulation of acid-base balance in the body.
属性
IUPAC Name |
4-[1-[(1-phenyltetrazol-5-yl)amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S/c1-11(12-7-9-14(10-8-12)24(16,22)23)17-15-18-19-20-21(15)13-5-3-2-4-6-13/h2-11H,1H3,(H2,16,22,23)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEWYAOHMITCPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N)NC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-[(1-Phenyltetrazol-5-yl)amino]ethyl]benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








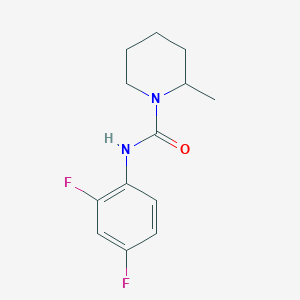
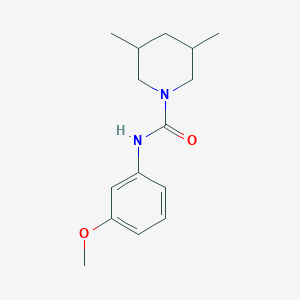

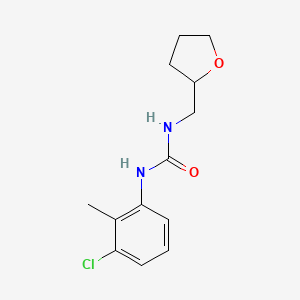
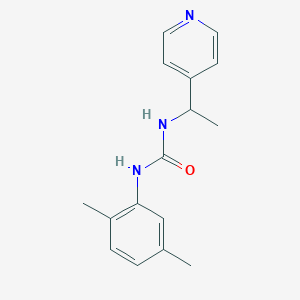
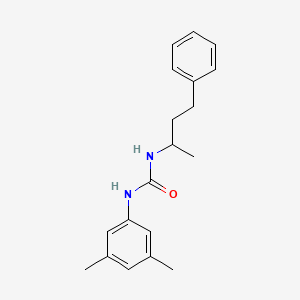
![3-[(2-Methoxyphenyl)methyl]-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B7461006.png)